Kv3 modulator 2
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Overview
Description
Kv3 modulator 2 is a compound that targets the Kv3 family of voltage-gated potassium channels. These channels are crucial for the rapid firing of neurons and play a significant role in neurotransmitter release and neuronal endurance. This compound is particularly known for its ability to enhance the activity of Kv3.1 and Kv3.2 channels, making it a valuable tool in neurological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kv3 modulator 2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and selectivity for Kv3 channels.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and large-scale reactors. Quality control measures are stringent to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Kv3 modulator 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Kv3 modulator 2 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the role of Kv3 channels in neuronal firing and neurotransmitter release.
Drug Development: this compound is being investigated as a potential therapeutic agent for neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Electrophysiology Studies: It is used in electrophysiological experiments to understand the biophysical properties of Kv3 channels and their role in neuronal excitability
Mechanism of Action
Kv3 modulator 2 exerts its effects by binding to specific sites on the Kv3.1 and Kv3.2 channels. This binding stabilizes the open state of the channels, enhancing their activity and allowing for rapid neuronal firing. The molecular targets include the voltage-sensing and pore domains of the channels, and the pathways involved are related to the regulation of neuronal excitability and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
AUT5: Another modulator of Kv3.1 and Kv3.2 channels, known for its positive allosteric modulation.
Retigabine: A modulator of Kv7.2 and Kv7.3 channels, used as an anticonvulsant
Uniqueness
Kv3 modulator 2 is unique in its high selectivity and potency for Kv3.1 and Kv3.2 channels. Unlike other modulators, it specifically targets these channels, making it a valuable tool for studying their role in neuronal function and for developing targeted therapies for neurological disorders .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5R)-5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21N3O4/c1-3-14-19(25)24(20(26)23-14)16-7-5-13(10-22-16)28-15-6-4-12(2)18-17(15)21(8-9-21)11-27-18/h4-7,10,14H,3,8-9,11H2,1-2H3,(H,23,26)/t14-/m1/s1 |
InChI Key |
QRZXUERLZJGJMH-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Origin of Product |
United States |
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